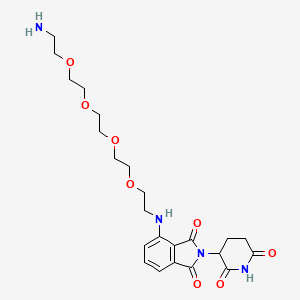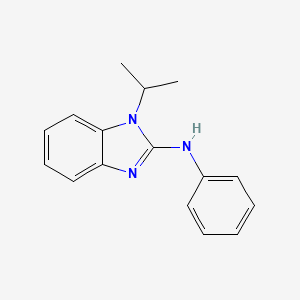![molecular formula C21H22N2O3 B2882866 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide CAS No. 851096-16-7](/img/structure/B2882866.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide, also known as DQ-0612, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in Alzheimer's disease. In addition, it has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, there are also limitations to its use in lab experiments. One limitation is that it may have off-target effects, meaning that it may affect other cellular processes in addition to its intended target. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide. One area of interest is its potential as a therapeutic agent for other conditions, such as inflammatory diseases and neurodegenerative disorders. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis method could be further optimized to improve yield and purity, making it more suitable for large-scale production.
Méthodes De Synthèse
The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide involves several steps. The first step is the synthesis of 6,7-dimethyl-2-oxo-1H-quinolin-3-carboxylic acid, which is then reacted with 2-chloroethylamine hydrochloride to form the intermediate product. This intermediate is then reacted with phenoxyacetic acid to form the final product, N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. In addition, this compound has also been studied for its potential as a treatment for Alzheimer's disease, with promising results in animal models.
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-10-17-12-16(21(25)23-19(17)11-15(14)2)8-9-22-20(24)13-26-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHCCAZFMBQORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)


![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)
